Home > Products > Screening Compounds P33390 > D-acid-PEG4-Thalidomide-5-(PEG4-acid)
D-acid-PEG4-Thalidomide-5-(PEG4-acid) -

D-acid-PEG4-Thalidomide-5-(PEG4-acid)

Catalog Number: EVT-13849767
CAS Number:
Molecular Formula: C35H50N2O17
Molecular Weight: 770.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-acid-PEG4-Thalidomide-5-(PEG4-acid) is a complex compound that combines thalidomide, a drug with significant therapeutic applications, with polyethylene glycol (PEG) derivatives. This conjugation enhances the solubility and bioavailability of thalidomide, which is crucial for its efficacy in medical treatments. Thalidomide itself is known for its immunomodulatory and anti-inflammatory properties, making it valuable in treating conditions such as multiple myeloma and leprosy.

Source

The compound is synthesized by conjugating thalidomide with polyethylene glycol chains. The PEGylation process aims to improve pharmacokinetics and reduce immunogenicity. Thalidomide was first introduced in the late 1950s as a sedative and later found to have applications in cancer therapy and inflammatory diseases.

Classification

D-acid-PEG4-Thalidomide-5-(PEG4-acid) falls under the category of bioconjugates or drug conjugates, specifically designed to enhance the therapeutic properties of existing drugs through chemical modification. It can also be classified as a polyethylene glycol derivative due to the presence of PEG moieties.

Synthesis Analysis

Methods

The synthesis of D-acid-PEG4-Thalidomide-5-(PEG4-acid) typically involves several key steps:

  1. Synthesis of Thalidomide: Thalidomide can be synthesized through a two-step process involving phthalic anhydride and L-glutamic acid, followed by cyclization with ammonium acetate in diphenyl ether at elevated temperatures .
  2. PEGylation: The next step involves the conjugation of thalidomide with PEG4-acid. This can be achieved through various coupling reactions, often utilizing carbodiimides or other activating agents to facilitate the formation of amide bonds between the carboxylic acid groups of PEG and the amine functionalities present in thalidomide.

Technical Details

The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

D-acid-PEG4-Thalidomide-5-(PEG4-acid) consists of:

  • A thalidomide core, which includes a phthalimido group.
  • Two polyethylene glycol chains (PEG4), enhancing solubility.
  • Carboxylic acid functionalities that can participate in further reactions or enhance solubility.

Data

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the formation of D-acid-PEG4-Thalidomide-5-(PEG4-acid) include:

  1. Esterification/Amidation: The reaction between thalidomide's amine group and PEG's carboxylic acid groups forms stable amide bonds.
  2. Hydrolysis: In physiological conditions, ester bonds may undergo hydrolysis, releasing thalidomide and PEG fragments.

Technical Details

These reactions are typically monitored using chromatographic techniques to ensure completion and to analyze reaction kinetics.

Mechanism of Action

Process

The mechanism of action for D-acid-PEG4-Thalidomide-5-(PEG4-acid) involves:

  1. Targeting Cellular Pathways: Thalidomide interacts with cereblon, an E3 ubiquitin ligase component, leading to the degradation of specific proteins involved in inflammation and cancer progression.
  2. Enhanced Delivery: The PEGylation improves cellular uptake due to increased solubility and reduced recognition by immune cells.

Data

Studies indicate that PEGylated thalidomide derivatives exhibit improved pharmacokinetic profiles compared to non-modified thalidomide .

Physical and Chemical Properties Analysis

Physical Properties

D-acid-PEG4-Thalidomide-5-(PEG4-acid) is expected to have:

  • Increased solubility in aqueous environments due to PEG moieties.
  • Enhanced stability under physiological conditions.

Chemical Properties

The compound's reactivity is influenced by its functional groups:

  • The carboxylic acid groups can participate in further conjugation reactions.
  • The thalidomide core retains its biological activity while being modified for improved delivery.

Relevant analyses include solubility tests, stability assessments under various pH conditions, and thermal analysis.

Applications

D-acid-PEG4-Thalidomide-5-(PEG4-acid) has potential applications in:

  1. Drug Delivery Systems: Enhancing the bioavailability of thalidomide for cancer treatment.
  2. Therapeutic Use: As an anti-inflammatory agent in chronic diseases.
  3. Bioconjugation Techniques: Serving as a model compound for further modifications aimed at targeted therapy.

This compound exemplifies how chemical modifications can lead to significant improvements in drug efficacy and safety profiles, paving the way for advanced therapeutic strategies in medicine.

Introduction to D-acid-PEG4-Thalidomide-5-(PEG4-acid) in Targeted Protein Degradation

Historical Context of Thalidomide Derivatives in Molecular Glue and PROTAC Development

Thalidomide’s transformation from a notorious teratogen to a cornerstone of targeted protein degradation therapeutics represents one of pharmaceutical history’s most remarkable rehabilitations. Originally developed as a sedative, thalidomide was withdrawn in 1961 due to severe teratogenic effects but later repurposed for treating multiple myeloma and erythema nodosum leprosum when its immunomodulatory properties were discovered [9]. The critical breakthrough came in 2010 with the identification of cereblon (CRBN) as thalidomide’s primary biological target—a substrate receptor within the CRL4CRBN E3 ubiquitin ligase complex [9]. This discovery illuminated the mechanistic basis for thalidomide’s therapeutic effects: upon binding CRBN, the ligase complex is redirected toward "neosubstrates" such as transcription factors IKZF1/3 and CK1α, leading to their ubiquitination and proteasomal degradation [3] [9].

Thalidomide analogues (lenalidomide, pomalidomide) provided refined specificity, but the advent of proteolysis-targeting chimeras (PROTACs) marked a quantum leap. PROTACs are heterobifunctional molecules consisting of an E3 ligase ligand (e.g., thalidomide derivative) linked to a target protein binder. These molecules induce ubiquitin-dependent degradation of specific disease-causing proteins, expanding the "druggable proteome" [4] [10]. D-acid-PEG4-Thalidomide-5-(PEG4-acid) exemplifies an advanced E3 ligase ligand-linker conjugate engineered for PROTAC construction, designed to optimize solubility and ternary complex formation [2] [4].

Structural Rationale for Dual PEG4-Acid Functionalization in Cereblon (CRBN) Recruitment

The molecular architecture of D-acid-PEG4-Thalidomide-5-(PEG4-acid) (CAS: 167312739, C35H50N2O17) strategically integrates two key elements: a CRBN-binding thalidomide core and hydrophilic polyethylene glycol (PEG4) linkers terminating in carboxylic acid groups. The thalidomide moiety engages CRBN’s tri-tryptophan (Trp380/386/400) pocket within its β-hairpin binding domain, leveraging conserved hydrophobic and π-stacking interactions [3] [9]. Unlike classical IMiDs, however, this compound features dual functionalization:

  • Positional Specificity: The 5-position of the phthalimide ring is substituted with a PEG4-acid chain. This location is solvent-exposed in the CRBN-bound state, minimizing steric interference with ligase engagement [3] [5].
  • PEG Spacer Advantages: Each PEG4 unit introduces 17 atoms and ~15 Å length. The ethylene oxide repeats enhance aqueous solubility—critical for cellular permeability—and reduce aggregation-prone hydrophobic interactions [1] [5].
  • Terminal Carboxylic Acids: These serve as chemical handles for amide coupling with amine-containing target protein ligands using activators (HATU, EDC). The dual-acid design enables symmetric or asymmetric conjugation strategies [2] [6].

Table 1: Physicochemical Properties of CRBN Ligand-Linker Conjugates

CompoundMolecular WeightLinker TypeTerminal GroupKey Feature
Thalidomide-5-(PEG4-acid)~500 DaPEG4Carboxylic acidMonofunctional
D-acid-PEG4-Thalidomide-5-(PEG4-acid)794.79 DaDual PEG4Dual carboxylic acidBifunctional coupling
Pomalidomide-4'-PEG4-acid521.52 DaPEG4Carboxylic acidPomalidomide-based affinity
Thalidomide-4'-ether-alkylC7-acid416.43 DaAlkyl C7Carboxylic acidHydrophobic linker

Data compiled from [1] [2] [7]

Role of Bifunctional Linkers in Bridging E3 Ligase and Target Protein Interfaces

In PROTAC architecture, the linker is not merely a tether but a critical determinant of degradation efficiency. D-acid-PEG4-Thalidomide-5-(PEG4-acid) serves as a versatile "Lego block" for constructing bifunctional degraders by bridging CRBN and target protein ligands. Its design addresses three key challenges in ternary complex formation:

  • Optimal Distance and Orientation: The combined length of the PEG4 linkers (~20–30 Å) positions the target protein binder at an ideal distance from CRBN’s surface, facilitating ubiquitin transfer. Flexible PEG spacers accommodate varying inter-protein distances [4] [6].
  • Reduced Steric Clash: PEG’s conformational adaptability allows the PROTAC to "adjust" its spatial geometry, minimizing clashes between CRBN and the target protein. This flexibility is particularly advantageous for targets with deep binding pockets [10].
  • Enhanced Pharmacokinetics: The hydrophilic PEG chains counteract the hydrophobicity of many target ligands, improving solubility and cellular uptake. This mitigates a common limitation of PROTACs, which often violate Lipinski’s Rule of Five [4] [10].

Table 2: Functional Comparison of CRBN Ligand-Linker Conjugates in PROTAC Design

Conjugate TypePROTAC Assembly FlexibilitySolubility EnhancementDegradation Efficiency (Example)
Monofunctional (e.g., Thalidomide-5-PEG4-NH2)Low (single coupling site)ModerateIKZF1 DC50: 50–100 nM
Bifunctional (D-acid-PEG4-Thalidomide-5-(PEG4-acid))High (dual coupling sites)HighBRD4 Dmax: >90%
Alkyl Linkers (e.g., Thalidomide-4'-ether-alkylC7-acid)ModerateLowCK1α DC50: 100–500 nM
Short PEG (e.g., Pomalidomide-C3-CO2H)LowLow-ModerateFKBP12 Dmax: 70–80%

DC50 = Half-maximal degradation concentration; Dmax = Maximum degradation achieved. Data derived from [4] [5] [7]

The dual-acid functionality enables three strategic conjugation approaches:

  • Symmetric Degraders: Identical target ligands coupled to both acid groups, enhancing avidity for homodimeric proteins.
  • Asymmetric Degraders: Two different target ligands conjugated to engage multiple oncogenic proteins simultaneously.
  • Multiprotein Complex Targeting: One acid coupled to a target protein ligand, the other to a complex-stabilizing moiety [2] [6].

Recent studies confirm that PEG-based linkers in CRBN ligands maintain high ubiquitin ligase binding while enabling efficient degradation of diverse targets, including BRD4, BTK, and Tau [4] [10]. The future development of this compound class will focus on optimizing linker length/rigidity and expanding the repertoire of target warheads for undruggable disease drivers.

Properties

Product Name

D-acid-PEG4-Thalidomide-5-(PEG4-acid)

IUPAC Name

3-[2-[2-[2-[2-[3-[4-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3-dioxoisoindol-2-yl]-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C35H50N2O17

Molecular Weight

770.8 g/mol

InChI

InChI=1S/C35H50N2O17/c38-29-5-4-27(34(44)36(29)8-11-48-14-17-51-20-18-49-15-12-46-9-6-30(39)40)37-33(43)26-2-1-3-28(32(26)35(37)45)54-25-24-53-23-22-52-21-19-50-16-13-47-10-7-31(41)42/h1-3,27H,4-25H2,(H,39,40)(H,41,42)

InChI Key

ZTCBERMHOZZCDS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.